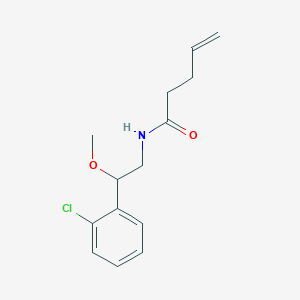

N-(2-(2-氯苯基)-2-甲氧基乙基)戊-4-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to N-(2-(2-chlorophenyl)-2-methoxyethyl)pent-4-enamide involves multi-step chemical reactions, including condensation and cyclization processes. One approach for synthesizing similar compounds includes reacting ethyl cyanoacetate with chlorobenzohydroximoyl fluoride to yield ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, showcasing the complexity and precision required in synthesizing such molecules (Johnson et al., 2006).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, UV, 1H, and 13C NMR, are pivotal in characterizing the molecular structure of related compounds. For example, the structure of 4-chloro-N-(2-methoxyphenyl)benzamidoxime was elucidated, revealing a centrosymmetric dimer form due to intermolecular hydrogen bonds, with significant twisting observed between phenyl rings and the hydroxyamidine group, indicative of the intricate structural characteristics these compounds possess (Kara et al., 2013).

Chemical Reactions and Properties

Chemical modification, such as altering the amide bond or the alkyl chain length in derivatives of related compounds, significantly impacts their chemical properties, including receptor affinity in pharmacological contexts. For instance, modifications in the amide bond and the intermediate alkyl chain of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives resulted in decreased dopamine D(4) receptor affinity, demonstrating the sensitive balance between structure and function (Perrone et al., 2000).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as crystal structure, solubility, and thermal stability, are essential for understanding their behavior in different environments. The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, for example, provided insights into their crystalline forms, highlighting the diversity in physical properties these compounds can exhibit (Özer et al., 2009).

Chemical Properties Analysis

The chemical properties of compounds like N-(2-(2-chlorophenyl)-2-methoxyethyl)pent-4-enamide can be profoundly influenced by their molecular structure. Studies on related compounds using DFT calculations and spectroscopic analyses help in understanding the electronic structure, chemical reactivity, and potential applications. For instance, the synthesis, crystal structure analysis, and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided valuable data on its optimized molecular structure, vibrational frequencies, and electronic properties, offering insights into the chemical properties of such molecules (Demir et al., 2016).

科学研究应用

高效合成和抗生素应用

一种高效的抗生素SF-2312合成方法,利用类似于N-(2-(2-氯苯基)-2-甲氧基乙基)戊-4-烯酰胺的衍生物,突显了其在抗生素开发中的潜力。由Hanaya和Itoh(2010)进行的研究展示了一种3步合成序列,导致抗生素SF-2312的产生,展示了该化合物在制药合成中的相关性以及对抗生素开发的贡献(T. Hanaya & C. Itoh, 2010)。

杂环化学和分子对接

Huma等人(2019)对新型烯酮衍生物进行的研究,这些衍生物在结构上与N-(2-(2-氯苯基)-2-甲氧基乙基)戊-4-烯酰胺相关,展示了它们在杂环化学和分子对接研究中的应用。这些化合物已经被评估其在酶抑制中的潜力,展示了该化合物在生物化学和药理学研究中的实用性(Rahila Huma et al., 2019)。

抗微生物活性

Mahmud等人(2010)对锌和铁的烯酮络合物进行的研究,与N-(2-(2-氯苯基)-2-甲氧基乙基)戊-4-烯酰胺的结构相关,探讨了它们的合成和抗菌活性。这项研究突显了这类化合物在开发新型抗微生物剂中的潜力,说明了该化合物在寻找新型杀菌剂方面的重要性(T. Mahmud et al., 2010)。

有机化学中的合成和表征

进一步研究类似化合物的合成、表征和酶抑制研究强调了N-(2-(2-氯苯基)-2-甲氧基乙基)戊-4-烯酰胺衍生物在有机化学和酶学中的广泛适用性。这些研究有助于我们了解该化合物的结构特性和潜在生物活性,突显了其在科学研究中的多功能性(Rahila Huma et al., 2019)。

作用机制

Target of Action

The compound is mentioned in the context of a selectivity-reversed borocarbonylation reaction, which is enabled by a cooperative action between palladium and copper catalysts . This suggests that the compound might interact with these catalysts in its mechanism of action.

Mode of Action

It is mentioned that the success of the selectivity-reversed borocarbonylation reaction, in which this compound might be involved, is due to the coordination of the amide group and slower cubpin formation by using khco3 as the base .

属性

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-3-4-9-14(17)16-10-13(18-2)11-7-5-6-8-12(11)15/h3,5-8,13H,1,4,9-10H2,2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAPAFHGOROYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC=C)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)

![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)